1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride

Catalog No.
S15960893
CAS No.
77796-06-6
M.F
C23H31Cl2F2N3
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4...

CAS Number

77796-06-6

Product Name

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride

IUPAC Name

8-fluoro-5-(4-fluorophenyl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine;dihydrochloride

Molecular Formula

C23H31Cl2F2N3

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C23H29F2N3.2ClH/c1-26-11-13-27(14-12-26)15-16-28-10-2-3-21(18-4-6-19(24)7-5-18)22-9-8-20(25)17-23(22)28;;/h4-9,17,21H,2-3,10-16H2,1H3;2*1H

InChI Key

JRCVHYZFJZMHRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound characterized by a bicyclic structure that integrates a benzazepine core. This core consists of a fused benzene and azepine ring, which contributes to its unique chemical properties and potential biological activities. The compound has a molecular formula of C24H31F2N3·2HCl and a molecular weight of approximately 558.5 g/mol. Its structural complexity is enhanced by the presence of multiple fluorine atoms and a piperazine moiety, which may influence its reactivity and interaction with biological targets .

The chemical behavior of 1H-1-Benzazepine derivatives is significantly influenced by the functional groups present in their structure. Typical reactions that these compounds may undergo include:

  • N-acetylation: This reaction can modify the piperazine group to enhance solubility and bioavailability.
  • Friedel-Crafts acylation: This reaction can introduce various acyl groups onto the aromatic system, allowing for the synthesis of analogs with potentially improved pharmacological profiles.
  • Fluorination: The introduction of fluorine atoms can enhance metabolic stability and receptor binding affinity.

These reactions are essential for developing new analogs that may exhibit enhanced therapeutic effects or reduced side effects .

The biological activity of 1H-1-Benzazepine derivatives is primarily attributed to their interactions with neurotransmitter receptors in the central nervous system. Compounds similar to this benzazepine derivative have shown potential in modulating serotonin and dopamine pathways, which are crucial for treating various neuropsychiatric disorders. Although specific biological activities for this compound are still under investigation, preliminary studies suggest it may possess antidepressant or anxiolytic properties due to its structural similarities with known psychoactive agents .

The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride typically involves several key steps:

  • Formation of the Benzazepine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorine Atoms: Fluorination reactions are conducted to incorporate fluorine into specific positions on the aromatic rings.
  • Piperazine Functionalization: The piperazine moiety can be modified through acylation or alkylation to enhance its pharmacological properties.
  • Dihydrochloride Salt Formation: The final step involves converting the base compound into its dihydrochloride salt to improve solubility and stability for pharmaceutical applications .

The unique structural features of 1H-1-Benzazepine derivatives make them valuable candidates in medicinal chemistry. Potential applications include:

  • Pharmaceutical Development: Due to their possible neuropharmacological effects, these compounds may be explored as treatments for depression, anxiety disorders, or other psychiatric conditions.
  • Chemical Probes: They can serve as tools in research to better understand receptor interactions and drug mechanisms.

Further studies are needed to fully elucidate their therapeutic potential and safety profiles .

Interaction studies involving 1H-1-Benzazepine derivatives focus on their binding affinities to various neurotransmitter receptors, including:

  • Serotonin Receptors: Investigating how these compounds influence serotonin signaling pathways.
  • Dopamine Receptors: Understanding their potential role in modulating dopaminergic activity.

These studies are essential for characterizing the pharmacodynamics and pharmacokinetics of the compound, guiding future drug development efforts .

Several compounds share structural similarities with 1H-1-Benzazepine derivatives. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesNotable Activities
6-(4-Methyl-1-piperazinyl)morphanthridineBenzazepine core with piperazineAntidepressant activity
VortioxetineMultiple heterocycles including piperazineAntidepressant and anxiolytic effects
LoxapineTricyclic structure with similar receptor profilesAntipsychotic activity

This comparison illustrates the uniqueness of 1H-1-Benzazepine derivatives concerning their specific functional groups and potential therapeutic applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

457.1863097 g/mol

Monoisotopic Mass

457.1863097 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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